molecular formula C9H17Br B13635612 (2-Bromopropan-2-yl)cyclohexane

(2-Bromopropan-2-yl)cyclohexane

Cat. No.: B13635612
M. Wt: 205.13 g/mol
InChI Key: ARADZRDYMDKVFE-UHFFFAOYSA-N
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Description

(2-Bromopropan-2-yl)cyclohexane is an organic compound that features a bromine atom attached to a propan-2-yl group, which is further bonded to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. This can be achieved by reacting propan-2-ylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the progress is monitored by techniques such as gas chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where the bromination reaction is optimized for higher yields and purity. The use of catalysts and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopropan-2-yl)cyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Concentrated solutions of NaOH or KOH in ethanol, typically under reflux conditions.

Major Products Formed

    Substitution: Products such as cyclohexanol or cyclohexylamines.

    Elimination: Formation of alkenes like propene.

Scientific Research Applications

(2-Bromopropan-2-yl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromopropan-2-yl)cyclohexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromopropan-2-ylcyclohexane
  • 2-Bromopropane
  • Cyclohexyl bromide

Comparison

(2-Bromopropan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a propan-2-yl group, which imparts distinct reactivity compared to simpler brominated compounds like 2-bromopropane. The steric effects and electronic properties of the cyclohexane ring influence its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

2-bromopropan-2-ylcyclohexane

InChI

InChI=1S/C9H17Br/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

ARADZRDYMDKVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)Br

Origin of Product

United States

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